(S)-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid
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Overview
Description
(S)-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid is a fluorinated organic compound that features a pyrrolidine ring substituted with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid typically involves the introduction of fluorine atoms into a pyrrolidine ring. One common method is the selective fluorination of pyrrolidine derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher yields. The use of automated systems also enhances safety and efficiency in handling fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (S)-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(4-Fluoropyrrolidin-2-yl)propanoic acid
- (S)-3-(4,4-Dichloropyrrolidin-2-yl)propanoic acid
- (S)-3-(4,4-Dibromopyrrolidin-2-yl)propanoic acid
Uniqueness
(S)-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. Compared to its analogs with chlorine or bromine, the fluorinated compound often exhibits superior performance in various applications, such as drug design and materials science.
Properties
Molecular Formula |
C7H11F2NO2 |
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Molecular Weight |
179.16 g/mol |
IUPAC Name |
3-[(2S)-4,4-difluoropyrrolidin-2-yl]propanoic acid |
InChI |
InChI=1S/C7H11F2NO2/c8-7(9)3-5(10-4-7)1-2-6(11)12/h5,10H,1-4H2,(H,11,12)/t5-/m0/s1 |
InChI Key |
ZQPVXXUOCLWIJM-YFKPBYRVSA-N |
Isomeric SMILES |
C1[C@@H](NCC1(F)F)CCC(=O)O |
Canonical SMILES |
C1C(NCC1(F)F)CCC(=O)O |
Origin of Product |
United States |
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